molecular formula C9H12N6O2 B2620980 4-((2-amino-9H-purin-6-yl)amino)butanoic acid CAS No. 1435999-93-1

4-((2-amino-9H-purin-6-yl)amino)butanoic acid

Cat. No.: B2620980
CAS No.: 1435999-93-1
M. Wt: 236.235
InChI Key: QBKUWZLQMKVIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-amino-9H-purin-6-yl)amino)butanoic acid is a chemical compound with the molecular formula C9H12N6O2 and a molecular weight of 236.23 g/mol . This compound is characterized by the presence of a purine ring structure, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. The compound is primarily used for research purposes and is not intended for human use .

Preparation Methods

The synthesis of 4-((2-amino-9H-purin-6-yl)amino)butanoic acid involves several steps, typically starting with the preparation of the purine derivative. The synthetic route often includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Attachment of the Butanoic Acid Moiety: The butanoic acid moiety is attached via amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Chemical Reactions Analysis

4-((2-amino-9H-purin-6-yl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

4-((2-amino-9H-purin-6-yl)amino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-amino-9H-purin-6-yl)amino)butanoic acid involves its interaction with specific molecular targets, primarily enzymes involved in purine metabolism. The compound acts as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

4-((2-amino-9H-purin-6-yl)amino)butanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a purine ring and a butanoic acid moiety, which makes it a valuable tool in research focused on purine metabolism and related biochemical pathways .

Properties

IUPAC Name

4-[(2-amino-7H-purin-6-yl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2/c10-9-14-7(11-3-1-2-5(16)17)6-8(15-9)13-4-12-6/h4H,1-3H2,(H,16,17)(H4,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKUWZLQMKVIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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